Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Comprehensive Application Notes and
Protocols: Umbralisib Phase 2 Clinical Trial
Methodology

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Umbralisib

CAS No.: 1532533-67-7

Cat. No.: S003178

Drug Profile and Mechanism of Action

Umbralisib (formerly marketed as Ukoniq) is an oral, small molecule dual kinase inhibitor that targets
both phesphatidylinositol 3-kinase delta (PI3K8) and casein kinase-1 epsilon (CKlg), representing a
novel class of targeted therapy for hematologic malignancies. The unique dual inhibition profile
differentiates umbralisib from other PI3K inhibitors, potentially offering improved therapeutic efficacy
while mitigating certain class-associated toxicities. Preclinical studies demonstrated that umbralisib exhibits
significantly enhanced selectivity for the PI3K$ isoform compared to earlier generation inhibitors, with
more than 1,500-fold greater selectivity (Kd) for PI3K$ over the a- and B-isoforms and approximately 225-

times greater selectivity over the y-isoform. [1]

The PI3K/AKT signaling pathway plays a critical role in cell survival, growth, and proliferation, with
aberrant activation commonly observed in B-cell malignancies. By specifically inhibiting PI3K9$, which is
predominantly expressed in hematopoietic cells, umbralisib disrupts essential B-cell signaling pathways that
drive migration of malignant B-cells to lymph nodes and bone marrow. Additionally, the inhibition of CK1e
impacts protein translation of key oncogenes (including MYC, BCL2, and CCND1) and modulates elements

of the [B-catenin/WNT signaling pathway, further contributing to the drug's antitumor activity. This dual
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mechanism simultaneously targets multiple pathogenic pathways in lymphoma development and

progression. [2] [1]

Phase 2 Clinical Trial Designs and Methodologies

UNITY-NHL Trial: Study in Relapsed/Refractory Indolent NHL

The UNITY-NHL trial was a pivotal phase IIb, open-label, multicohort study conducted across 120 sites in
nine countries. This comprehensive trial was designed to evaluate the efficacy and safety of umbralisib
monotherapy in patients with various relapsed or refractory (R/R) non-Hodgkin lymphomas. The trial
employed a robust methodology with specific patient cohorts for marginal zone lymphoma (MZL),
follicular lymphoma (FL), and small lymphocytic lymphoma (SLL). Eligible patients were adults (>18 years)
with histologically confirmed B-cell indolent NHL who had exhausted prior therapies—MZL patients
required at least one prior line of therapy including an anti-CD20-based regimen, while FL. and SLL patients
required at least two prior systemic therapies including an anti-CD20 monoclonal antibody and an alkylating
agent. All participants received umbralisib 800 mg orally once daily until disease progression, unacceptable

toxicity, or study withdrawal. [1]

The trial incorporated stringent inclusion criteria to ensure appropriate patient selection. Participants were
required to have measurable disease with documented progression and evidence of at least one of the
following: bulky disease (>5 cm), elevated lactate dehydrogenase, B symptoms, threatened organ function,
splenomegaly, cytopenias due to lymphoma, or effusions. Key exclusion criteria included prior anticancer
therapy within 21 days of initiation, evidence of hepatitis B virus, hepatitis C virus, or known HIV infection.
The primary endpoint was overall response rate (ORR), with secondary endpoints including time to
response, duration of response, progression-free survival, and comprehensive safety assessment. The study
mandated prophylaxis for Pneumocystis jirovecii pneumonia and antiviral therapy within 7 days before

randomization to mitigate infection risks. [1]

BTKI/PI3K Intolerant CLL Trial
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A specialized phase 2 trial (NCT02742090) investigated umbralisib in chronic lymphocytic leukemia (CLL)
patients intolerant to prior Bruton tyrosine kinase (BTK) inhibitor or PI3K inhibitor therapy. This
multicenter single-arm study enrolled 51 patients who had discontinued prior kinase inhibitors due to
intolerance rather than disease progression. Intolerance was strictly defined per protocol as unacceptable
adverse events attributable to kinase inhibitor therapy despite optimal supportive care, including: >2 grade
>2 nonhematological toxicities, >1 grade >3 nonhematological toxicity, >1 grade 3 neutropenia with
infection or fever, or any grade 4 hematological toxicities. All toxicities were required to resolve to grade <1
before umbralisib initiation, and patients could not have evidence of disease progression for >14 days
following prior kinase inhibitor discontinuation. The primary endpoint was progression-free survival, with
secondary endpoints including time to treatment failure and safety evaluation. This trial design specifically
addressed the growing clinical challenge of managing CLL patients who develop intolerance to first-

generation kinase inhibitors. [3]

Table 1: Key Characteristics of Umbralisib Phase 2 Clinical Trials

BTKI/PI3K Intolerant CLL Trial

Trial Characteristic UNITY-NHL Trial [1] 3]

Study Design Phase lIb, open-label, multicohort Phase 2, multicenter, single-
arm

Patient Population R/R MZL, FL, SLL CLL intolerant to prior BTKi or
PI13Ki

Prior Therapy MZL: =1 prior line; FL/SLL: =2 prior lines  Discontinued prior Kl due to

Requirements intolerance

Sample Size 208 51

Umbralisib Dosing 800 mg orally once daily 800 mg orally once daily

Primary Endpoint Overall Response Rate Progression-Free Survival

Key Secondary Time to response, duration of response,  Time to treatment failure, safety

Endpoints PFS, safety
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BTKI/PI3K Intolerant CLL Trial

Trial Characteristic UNITY-NHL Trial [1] 3]
Median Follow-up 27.7 months (efficacy), 21.4 months Data cutoff: September 3, 2019
(safety)

Combination Therapy Trial

A phase 2 trial investigated umbralisib in combination with ublituximab and venetoclax for
relapsed/refractory mantle cell lymphoma, demonstrating the versatility of umbralisib in combination
regimens. Although full methodological details are limited in the available literature, this study represents an
important approach to developing umbralisib-based combination therapies aimed at enhancing efficacy

through synergistic mechanisms of action. [4]

Efficacy Results from Phase 2 Trials

UNITY-NHL Efficacy Outcomes

The UNITY-NHL trial demonstrated meaningful clinical activity of umbralisib in heavily pretreated
patients with indolent non-Hodgkin lymphomas. With a median follow-up of 27.7 months for efficacy
evaluation, the trial reported an overall response rate of 47.1% across the entire cohort, with tumor
reduction occurring in 86.4% of patients. The median time to response ranged from 2.7 to 4.6 months across
different lymphoma subtypes, indicating a relatively rapid onset of action. The durability of response varied
by lymphoma subtype, with the median duration of response not reached for marginal zone lymphoma, 11.1
months for follicular lymphoma, and 18.3 months for small lymphocytic lymphoma. Similarly, median
progression-free survival was not reached for MZL, 10.6 months for FL, and 20.9 months for SLL,

demonstrating clinically meaningful disease control across these difficult-to-treat populations. [1]

Efficacy in Intolerant CLL Population
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The specialized trial focusing on CLL patients intolerant to prior kinase inhibitor therapy yielded
particularly noteworthy results. With a median of 2 prior lines of therapy and 24% of patients having high-
risk del17p and/or TP53 mutation, the study reported a median progression-free survival of 23.5 months.
Remarkably, 58% of patients remained on umbralisib for a longer duration than their prior kinase inhibitor,
validating the strategy of switching to umbralisib in cases of intolerance to other targeted therapies. This
approach successfully addressed the significant clinical challenge of maintaining disease control in patients
who develop intolerance to first-generation kinase inhibitors, representing an important advancement in the

sequential treatment paradigm for CLL. [3]

Table 2: Efficacy Outcomes from Umbralisib Phase 2 Clinical Trials

BTKI/PI3K Intolerant CLL Trial

Efficacy Parameter UNITY-NHL Trial Results [1]

Results [3]
Overall Response Rate 47.1% (total cohort) Not specified
Tumor Reduction Rate 86.4% Not specified

Median Time to Response 2.7-4.6 months (varies by subtype)  Not specified

Median Duration of MZL: Not reached; FL: 11.1 mo; Not specified

Response SLL: 18.3 mo

Median Progression-Free MZL: Not reached; FL: 10.6 mo; 23.5 months

Survival SLL: 20.9 mo

Treatment Continuation Not applicable 58% on umbralisib longer than
prior K

Safety Profile and Adverse Event Management

Overall Safety Findings

The safety profile of umbralisib has been characterized as manageable, with a potentially improved

tolerability profile compared to earlier PI3K inhibitors. In the UNITY-NHL trial, 53.4% of patients
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experienced at least one grade >3 treatment-emergent adverse event (TEAE), with the most common being
neutropenia (11.5%) and diarrhea (10.1%). Notably, transaminase elevations (grade >3) occurred in 6.7%
(ALT) and 7.2% (AST) of patients, which is relatively lower than rates observed with other PI3K inhibitors.
Treatment-emergent adverse events led to umbralisib discontinuation in 15.4% of patients, and 14.9%
discontinued specifically due to treatment-related adverse events. This discontinuation rate compares
favorably to other agents in the same class, potentially attributable to umbralisib's unique selectivity profile

and dual mechanism of action. [1]

The diarrhea profile observed with umbralisib appears distinct from the colitis typically associated with
other PI3K inhibitors. Most cases were low grade and manageable with supportive care, with only 10.1% of
patients experiencing grade >3 diarrhea. This represents an important differentiation from earlier PI3K
inhibitors where immune-mediated colitis often necessitated treatment discontinuation. Infections were
observed but were generally consistent with those expected in a heavily pretreated lymphoma population,
with grade >3 pneumonia occurring in 5.3% of patients. The integrated safety analysis of 347 patients with
lymphoid malignancies treated with umbralisib in the relapsed/refractory setting demonstrated an overall

discontinuation rate due to adverse events of less than 10%, further supporting its manageable safety profile.

[1]1[3]

Hepatotoxicity Monitoring and Management

Liver function abnormalities represent an important aspect of umbralisib safety management. In clinical
trials, serum enzyme elevations occurred in 15% to 35% of patients, with elevations above 5 times the upper
limit of normal (ULN) observed in 5% to 8% of patients, and occasionally above 20 times ULN (<1%).
These elevations typically arose within 4 to 12 weeks of initiating therapy and generally resolved with dose
modification or temporary discontinuation. Critically, no instances of serum enzyme elevations accompanied
by jaundice or liver-related deaths were reported in clinical trials. The mechanism underlying
hepatotoxicity is not fully understood but may involve direct toxicity to hepatocytes caused by PI3K

inhibition or changes in B-cell activity inducing autoimmunity. [5]

Based on the clinical trial experience, specific monitoring protocols were established for umbralisib
administration. The product label recommended regular monitoring of liver tests every 2 to 4 weeks during
the first six months of therapy, and every 1 to 3 months thereafter, with more frequent monitoring if serum

aminotransferase values rise. Guidance for dose management included holding umbralisib if ALT or AST
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values rise above 5 times ULN, with treatment resumption only after values normalize, followed by reduced
dosing with careful monitoring. Elevations of aminotransferases exceeding 20 times ULN, or appearance of
jaundice or symptoms of liver injury warranted permanent discontinuation. These structured monitoring and
management protocols allowed for the safe administration of umbralisib while mitigating the risk of

significant hepatotoxicity. [5]
Experimental Protocols and Methodologies

Patient Selection and Stratification

The methodological approach to patient selection in umbralisib trials incorporated sophisticated
stratification factors to ensure meaningful results. The UNITY-NHL trial employed histological
confirmation of B-cell indolent non-Hodgkin lymphoma subtyped according to WHO 2008 classification
criteria, with central review to ensure diagnostic accuracy. Patients were stratified by lymphoma subtype
(MZL, FL, SLL) and prior lines of therapy, creating homogeneous subgroups for analysis. The trial
specifically enrolled patients with documented progression following prior therapies, ensuring a truly
refractory population. For the MZL cohort, patients must have failed to achieve at least partial response or
experienced progressive disease after the most recent systemic regimen, confirming the treatment-resistant

nature of their disease. [1]

The CLL intolerance trial implemented stringent intolerance criteria that required comprehensive
documentation of prior adverse events leading to kinase inhibitor discontinuation. Researchers collected
detailed information on the nature, severity, timing, and management of these events, ensuring that enrolled
patients had genuine intolerance rather than disease progression as the primary reason for discontinuing prior
therapy. The protocol mandated a washout period between prior kinase inhibitor discontinuation and
umbralisib initiation, with resolution of all toxicities to grade <1. This methodological rigor ensured that the
study population appropriately represented the intended patient group—those with responsive disease but
unacceptable toxicity to prior targeted therapies. Additionally, the trial incorporated correlative biomarker
studies including fluorescence in situ hybridization, IGHV mutational status, and next-generation
sequencing panels performed centrally for all enrolled patients, enabling sophisticated analysis of potential

predictive factors for response. [3]
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Response Assessment Methodology

Standardized response criteria were employed across umbralisib clinical trials to ensure consistent and
reproducible efficacy evaluation. The UNITY-NHL trial utilized established lymphoma response criteria
with overall response rate defined as the sum of patients achieving partial responses (PR) and complete
responses (CR). Complete response was defined as complete disappearance of all evidence of disease and
disease-related symptoms, while partial response required regression of measurable disease (>50% decrease
in sum of the products of diameters of index lesions) with no new disease sites. Response assessments were
conducted at predefined intervals using computed tomography (CT) scans, with additional evaluations as
clinically indicated. The consistent application of these standardized criteria ensured reliable comparison of

efficacy outcomes across different trials and patient populations. [6] [1]

Progression-free survival was rigorously defined as the interval from Cycle 1/Day 1 to the earlier of the
first documentation of definitive disease progression or death from any cause. Disease progression was
characterized by specific radiographic and clinical criteria, including appearance of any new lesion >1.5 cm
in any axis, at least a 50% increase from nadir in the sum of product diameters of index lesions, or the
greatest transverse diameter of any individual previously involved node. This meticulous approach to
defining and documenting disease progression ensured consistent endpoint evaluation across multisite trials.
For the CLL intolerance trial, response assessments followed the International Workshop on Chronic
Lymphocytic Leukemia guidelines, appropriately modified for the unique context of patients switching

therapies due to intolerance rather than progression. [6] [3]

Regulatory Status and Clinical Implications

FDA Approval and Subsequent Withdrawal

Umbralisib received accelerated approval from the U.S. Food and Drug Administration in February 2021
for the treatment of adults with relapsed or refractory marginal zone lymphoma who had received at least one
prior anti-CD20-based regimen and for relapsed or refractory follicular lymphoma after at least three prior
lines of systemic therapy. However, in a notable development, the FDA approval was voluntarily
withdrawn in June 2022 following emerging data from clinical trials demonstrating excess mortality with

umbralisib use compared to control treatments. It is important to emphasize that the reported excess
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mortality was not liver-related, though the specific causes were not fully delineated in the available literature.
This regulatory history highlights the dynamic nature of drug development and the critical importance of
ongoing post-marketing surveillance, particularly for agents receiving accelerated approval based on

preliminary evidence. [5]

Clinical Implications and Future Directions

Despite the regulatory withdrawal, the methodological approaches and clinical findings from umbralisib
phase 2 trials continue to inform drug development in hematologic malignancies. The demonstration that
switching to umbralisib can provide durable disease control in patients intolerant to other kinase inhibitors
establishes an important therapeutic strategy for managing treatment-related toxicities while maintaining
disease control. Furthermore, the unique dual inhibition profile of umbralisib continues to generate
scientific interest, particularly regarding how specific kinase inhibitor properties influence both efficacy and
safety profiles. The phase 2 trial methodology refined in umbralisib studies—including stringent intolerance
criteria, sophisticated patient stratification, and comprehensive safety monitoring—provides valuable

templates for future drug development in challenging patient populations. [3]

The umbralisib development program exemplifies the complex risk-benefit assessments inherent in
oncology drug development, particularly for patients with limited therapeutic options. The clinical trial data
demonstrated meaningful efficacy in heavily pretreated populations, with a potentially improved tolerability
profile compared to earlier PI3K inhibitors, yet ultimately raised safety concerns in controlled studies. This
experience underscores the importance of robust phase 3 confirmation trials following accelerated approval
and the need for careful individualization of therapy based on patient characteristics, prior toxicities, and

alternative treatment options. [5] [1]

Visual Appendix: Signaling Pathways and Toxicity
Management

Umbralisib Dual Mechanism of Action
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Diagram 1: Umbralisib’s dual mechanism of action simultaneously targets PI3KS in B-cell signaling
pathways and casein kinase-1¢ (CKl1¢) in oncogene regulation, providing coordinated inhibition of multiple

pathogenic processes in B-cell malignancies.

Hepatotoxicity Management Protocol
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Diagram 2: Structured hepatotoxicity management protocol implemented in umbralisib clinical trials,
featuring graded responses to liver enzyme elevations and clear thresholds for dose modification or

discontinuation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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